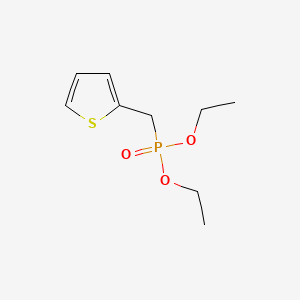

Diethyl (thiophen-2-ylmethyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJBUVQDOFHBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400474 | |

| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-42-8 | |

| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (thiophen-2-ylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl (thiophen-2-ylmethyl)phosphonate, an organophosphorus compound with significant potential in agrochemical, pharmaceutical, and material science applications. Its unique thiophene moiety enhances its reactivity, making it a valuable building block for novel chemical entities.[1] This document details established synthetic protocols, purification methods, and a full spectroscopic characterization of the target compound.

Physicochemical Properties

This compound is a colorless to slightly yellow, clear liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅O₃PS | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 325 °C | [1] |

| Density | 1.18 g/cm³ | [1] |

| Refractive Index (n20D) | 1.52 | [1] |

| CAS Number | 2026-42-8 | [1] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2] This section details two effective protocols for its preparation.

Alcohol-Based Michaelis-Arbuzov Reaction

This method provides an efficient and environmentally benign route to the target compound, starting from 2-thiophenemethanol and triethyl phosphite.

A neat mixture of 2-thiophenemethanol (1 equivalent), triethyl phosphite (1.5 equivalents), and a catalytic amount of n-Bu₄NI (3 mol%) is sealed in a Schlenk tube under a nitrogen atmosphere. The reaction mixture is then heated to 130°C for 24 hours. After cooling to room temperature, low-boiling compounds are removed under vacuum. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound as a colorless oil.[3]

Classical Michaelis-Arbuzov Reaction

This traditional approach involves the reaction of 2-(chloromethyl)thiophene with triethyl phosphite.

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, 2-(chloromethyl)thiophene (1 equivalent) is combined with an excess of triethyl phosphite (1.2 to 1.5 equivalents). The reaction mixture is heated to a temperature of 150-160°C under a nitrogen atmosphere.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours. After completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl chloride byproduct are removed by vacuum distillation. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.[4][5]

Purification and Characterization

Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized this compound.

Purification

Table 2: Purification Parameters for this compound

| Method | Details |

| Flash Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: Gradient of ethyl acetate in petroleum ether. |

| Vacuum Distillation | Boiling Point: 138-140 °C at 2.2 mmHg. |

Spectroscopic Characterization

The structure of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |

| 7.19 | d | 5.0 | 1H | Thiophene C5-H | [3] |

| 7.00 – 6.94 | m | - | 2H | Thiophene C3-H, C4-H | [3] |

| 4.11 – 4.00 | m | - | 4H | -OCH₂CH₃ | [3] |

| 3.38 | d | 20.5 | 2H | -CH₂-P | [3] |

| 1.28 | t | 7.0 | 6H | -OCH₂CH₃ | [3] |

Table 4: ¹³C NMR Spectroscopic Data (125.4 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | Reference |

| 132.43 | d, J = 10.2 | Thiophene C2 | [3] |

| 126.8 | s | Thiophene C5 | |

| 126.5 | s | Thiophene C4 | |

| 125.0 | s | Thiophene C3 | |

| 62.3 | d, J = 6.8 | -OCH₂CH₃ | |

| 28.9 | d, J = 141.5 | -CH₂-P | |

| 16.4 | d, J = 6.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy:

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3100 | Medium | C-H stretch (aromatic - thiophene) |

| 2985-2850 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C=C stretch (aromatic - thiophene) |

| 1250-1200 | Strong | P=O stretch |

| 1050-1020 | Strong | P-O-C stretch |

| ~700 | Strong | C-S stretch |

Mass Spectrometry (MS):

A mass spectrum for the title compound was not found in the reviewed literature. However, the expected molecular ion peak [M]⁺ would be observed at m/z = 234. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃), the thiophenemethyl moiety (-CH₂C₄H₃S), and rearrangements characteristic of organophosphonates.

Experimental and Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. It is a key reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Furthermore, its derivatives are explored for their potential as:

-

Pharmaceuticals: As precursors to phosphonate-based enzyme inhibitors and in targeted drug delivery systems.[1]

-

Agrochemicals: Investigated for potential use as pesticides or herbicides.[1]

-

Material Science: Utilized in the development of advanced materials such as polymers and coatings with enhanced properties.[1] It has also been reported as a novel multifunctional electrolyte additive for high-voltage batteries.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. scholars.unh.edu [scholars.unh.edu]

- 6. Diethyl(thiophen-2-ylmethyl)phosphonate: a novel multifunctional electrolyte additive for high voltage batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diethyl (thiophen-2-ylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile organophosphorus compound featuring a thiophene moiety. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in medicinal chemistry and materials science. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and organic synthesis.

Physicochemical Properties

This compound is typically a colorless to slightly yellow, clear liquid.[1] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅O₃PS | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| CAS Number | 2026-42-8 | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 325 °C; 180-184 °C at 4.1 kPa; 138-140 °C at 293 Pa; 100-102 °C at 13 Pa | [2] |

| Density | 1.182 g/cm³ | [2] |

| Refractive Index (n20D) | 1.52 | [1] |

| Flash Point | 150.8 °C | [2] |

| Vapor Pressure | 0.000428 mmHg at 25°C | [2] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C, under an inert atmosphere, away from moisture. | [1][3] |

Experimental Protocols

Synthesis via Michaelis-Arbuzov Reaction

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite reacts with 2-chloromethylthiophene.

Reaction Scheme:

References

Diethyl (thiophen-2-ylmethyl)phosphonate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl (thiophen-2-ylmethyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its relevance in the development of novel compounds.

Chemical Identity and Properties

This compound is a key intermediate in various chemical syntheses, particularly as a reagent in the Horner-Wadsworth-Emmons reaction. Its unique thiophene moiety enhances its reactivity and imparts specific properties to its derivatives.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 2026-42-8 |

| Molecular Formula | C₉H₁₅O₃PS[1][2] |

| Molecular Weight | 234.25 g/mol [1][2][3] |

| IUPAC Name | This compound |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to slightly yellow clear liquid[3] |

| Density | 1.18 g/cm³[3] |

| Boiling Point | 325 °C[3] |

| Refractive Index (n20D) | 1.52[3] |

| Storage Conditions | Store at 2 - 8 °C[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the synthesis and purity of this compound. The following data has been reported:

Table 3: NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR (500 MHz) | 7.19 (d, J = 5.0 Hz, 1H), 7.00 – 6.94 (m, 2H), 4.11 – 4.00 (m, 4H), 3.38 (d, J = 20.5 Hz, 2H), 1.28 (t, J = 7.0 Hz, 6H)[4] |

| ¹³C NMR (125.4 MHz) | 132.43 (d, J = 10.2 Hz), 127.13 (d, J = 3.4 Hz), 126.83 (d, J = 5.9 Hz), 125.13 (d, J = 3.6 Hz), 62.48 (d, J = 6.8 Hz), 28.52 (d, J = 140.2 Hz), 16.43 (d, J = 5.9 Hz)[4] |

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates. This protocol is adapted from established procedures for similar compounds.

Workflow for the Synthesis of this compound

Caption: Michaelis-Arbuzov synthesis of the target compound.

Materials:

-

2-Chloromethylthiophene

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chloromethylthiophene and a molar excess of triethyl phosphite.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of ethyl chloride.

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless to slightly yellow liquid.

Application in Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of Thienyl-stilbene Derivatives

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes, such as stilbene derivatives, with high (E)-stereoselectivity.

Workflow for the HWE Reaction

Caption: Horner-Wadsworth-Emmons reaction pathway.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

A strong base (e.g., sodium hydride)

-

An appropriate aromatic aldehyde (e.g., benzaldehyde)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution in an ice bath and add the strong base portion-wise.

-

Stir the mixture at room temperature until the formation of the phosphonate carbanion is complete.

-

Cool the reaction mixture again in an ice bath and add a solution of the aromatic aldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired (E)-alkene.

Applications and Relevance

This compound is a valuable building block in several areas of chemical research and development:

-

Pharmaceutical Development : It serves as a precursor in the synthesis of novel drug candidates. The phosphonate moiety can act as a stable mimic of phosphate groups, making its derivatives potential enzyme inhibitors.

-

Agrochemicals : The unique structure of this compound makes it a candidate for the development of new pesticides and herbicides.

-

Material Science : It is utilized in the creation of advanced materials, such as polymers and coatings, to enhance their properties like durability and flame retardancy. Recently, it has been investigated as a multifunctional electrolyte additive for high-voltage lithium-ion batteries, improving capacity retention and thermal stability.[5]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its straightforward preparation via the Michaelis-Arbuzov reaction and its utility in the Horner-Wadsworth-Emmons reaction make it an important tool for the synthesis of a wide range of compounds, particularly those with potential applications in medicinal chemistry and material science. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this compound in their work.

References

Spectroscopic Characterization of Diethyl (thiophen-2-ylmethyl)phosphonate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl (thiophen-2-ylmethyl)phosphonate, a compound of interest for researchers, scientists, and professionals in drug development. The guide details predicted and expected spectroscopic data based on analogous compounds and established principles of spectroscopic analysis. Furthermore, it outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 2026-42-8[1][2][3][4] Molecular Formula: C₉H₁₅O₃PS[1][2] Molecular Weight: 234.25 g/mol [1][2][3] Appearance: Colorless to slightly yellow clear liquid[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~ 7.2 - 7.0 | m | 2H | Thiophene-H (positions 3, 5) | - |

| ~ 6.9 | m | 1H | Thiophene-H (position 4) | - |

| ~ 4.1 | dq | 4H | O-CH₂-CH₃ | J(H,H) ≈ 7.1, J(P,H) ≈ 7.1 |

| ~ 3.4 | d | 2H | P-CH₂-Thiophene | J(P,H) ≈ 21 |

| ~ 1.3 | t | 6H | O-CH₂-CH₃ | J(H,H) ≈ 7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 130 | Thiophene-C (position 2) |

| ~ 127 | Thiophene-C (position 5) |

| ~ 125 | Thiophene-C (position 3) |

| ~ 124 | Thiophene-C (position 4) |

| ~ 62 | O-CH₂-CH₃ |

| ~ 30 (d, ¹J(P,C)) | P-CH₂-Thiophene |

| ~ 16 | O-CH₂-CH₃ |

Table 3: Predicted ³¹P NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Reference |

| ~ 25 - 30 | 85% H₃PO₄ |

The ³¹P NMR chemical shift is influenced by the electronic environment of the phosphorus atom. For diethyl alkyl phosphonates, the shift is typically observed in the range of +24 to +33 ppm. The thiophen-2-ylmethyl group is expected to have a similar electronic effect to a benzyl group, suggesting a chemical shift in the lower end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Expected Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretching (aromatic/thiophene) |

| ~ 2980 - 2850 | Strong | C-H stretching (aliphatic) |

| ~ 1250 - 1230 | Strong | P=O stretching |

| ~ 1050 - 1020 | Strong | P-O-C stretching |

| ~ 1500 - 1400 | Medium | C=C stretching (thiophene) |

| ~ 850 - 700 | Strong | C-H out-of-plane bending (thiophene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Major Fragmentation Ions (Electron Ionization)

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 205 | [M - C₂H₅]⁺ |

| 177 | [M - C₂H₅O - C₂H₄]⁺ |

| 137 | [P(O)(OCH₂CH₃)₂]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

-

³¹P NMR:

-

Pulse Program: Standard proton-decoupled single pulse.

-

Spectral Width: -50 to 100 ppm.

-

Number of Scans: 64.

-

Relaxation Delay: 2.0 s.

-

Reference: 85% H₃PO₄ (external or internal).

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Place one drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

3.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Method: Attenuated Total Reflectance (ATR) or transmission.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates should be acquired prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

3.3.2. Data Acquisition (GC-MS)

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a molecule.

References

Solubility Profile of Diethyl (thiophen-2-ylmethyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (thiophen-2-ylmethyl)phosphonate is an organophosphorus compound with a thiophene moiety, making it a subject of interest in medicinal chemistry and materials science. Understanding its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available information on the solubility of this compound and a detailed experimental protocol for its determination.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₅O₃PS |

| Molecular Weight | 234.25 g/mol |

| Appearance | Colorless to slightly yellow clear liquid |

| Boiling Point | 325 °C |

| Density | 1.18 g/cm³ |

| Refractive Index | n20/D 1.52 |

Solubility Data

| Solvent | Polarity Index | Miscibility |

| Water | 10.2 | Immiscible |

| Methanol | 5.1 | Miscible |

| Ethanol | 4.3 | Miscible |

| Acetone | 4.3 | Miscible |

| Dichloromethane | 3.1 | Miscible |

| Toluene | 2.4 | Miscible |

| Hexane | 0.1 | Miscible |

Miscibility data is based on the principle of "like dissolves like" and the nonpolar nature of the compound.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the miscibility of a liquid compound like this compound in various organic solvents. This method is based on visual observation.[1]

Materials:

-

This compound

-

Selected organic solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes with stoppers or caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Solvent Addition: Into each labeled test tube, add 1 mL of the corresponding solvent.

-

Solute Addition: To each test tube, add a small, precisely measured volume (e.g., 100 µL) of this compound.

-

Mixing: Securely cap each test tube and vortex for 30 seconds to ensure thorough mixing.

-

Observation: Allow the mixtures to stand for a few minutes and then visually inspect for the presence of a single, clear phase or two distinct layers.

-

Interpretation:

-

Miscible: If a single, clear phase is observed, the compound is considered miscible in that solvent.

-

Immiscible: If two distinct layers are observed, the compound is considered immiscible in that solvent.

-

-

Documentation: Record the observations for each solvent.

For a more quantitative determination of solubility, the following steps can be added:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute settles.

-

Sampling: Carefully extract a known volume of the supernatant (the clear liquid phase).

-

Analysis: Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its chemical structure suggests good solubility in a range of common organic solvents. The provided experimental protocol offers a reliable method for researchers to determine its solubility profile for specific applications, which is a critical step in the successful design of experiments and formulation development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Diethyl (thiophen-2-ylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of pure Diethyl (thiophen-2-ylmethyl)phosphonate is limited in publicly available literature. This guide synthesizes information from studies on analogous compounds, including diethyl alkylphosphonates and thiophene derivatives, to provide a comprehensive overview of its expected thermal behavior and potential decomposition pathways.

Introduction

This compound is an organophosphorus compound with a versatile molecular structure, incorporating both a phosphonate ester and a thiophene moiety. This combination of functional groups makes it a compound of interest in various fields, including materials science and pharmaceuticals. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and application, particularly in contexts involving elevated temperatures. This technical guide provides a detailed examination of the anticipated thermal properties and decomposition mechanisms of this compound, based on the known behavior of related chemical structures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the physical state and volatility of the compound under different conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅O₃PS |

| Molecular Weight | 234.25 g/mol |

| Appearance | Colorless to slightly yellow clear liquid |

| Boiling Point | 325 °C |

| Density | 1.18 g/cm³ |

| Refractive Index | n20/D 1.52 |

Anticipated Thermal Stability and Decomposition

3.1 Insights from Diethyl Alkylphosphonates

Studies on the thermal decomposition of diethyl alkylphosphonates indicate that they typically decompose via a dealkylation reaction. The primary mechanism involves the elimination of ethene from the ethyl ester groups to form the corresponding phosphonic acid. The ease of this decomposition is influenced by the structure of the alkyl group attached to the phosphorus atom. For instance, di-n-butyl ethylphosphonate has been shown to decompose upon reflux to yield ethylphosphonic acid and but-1-ene.

3.2 Insights from Thiophene Derivatives

The thiophene ring is an aromatic heterocycle with considerable thermal stability. However, at elevated temperatures, particularly in the presence of hydrogen, it can undergo decomposition. The pyrolysis of thiophene can proceed through complex reaction pathways, including hydrogen-transfer reactions leading to ring-opening. The C-S bond is a potential point of cleavage, which can lead to the formation of hydrogen sulfide (H₂S) and various hydrocarbon products.

3.3 Expected Thermal Behavior of this compound

Based on the behavior of its constituent moieties, the thermal decomposition of this compound is likely to proceed through a multi-step process. The initial decomposition is expected to involve the phosphonate group, followed by the degradation of the thiophene ring at higher temperatures.

A proposed decomposition pathway is illustrated in the diagram below. The initial step is hypothesized to be the elimination of ethene from the diethyl phosphonate group, a common thermal degradation route for such esters. This would result in the formation of (thiophen-2-ylmethyl)phosphonic acid. At higher temperatures, the thiophene ring is expected to decompose.

Proposed Decomposition Pathway

The following diagram, generated using the DOT language, illustrates a plausible thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a series of experiments employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required. The following are generalized protocols for these analyses.

5.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under a controlled atmosphere, such as an inert nitrogen flow (e.g., 50 mL/min) to study pyrolysis, and a separate run in an oxidative air or oxygen atmosphere to assess thermo-oxidative stability.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass.

-

5.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum, sealed hermetically if volatile).

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected decomposition temperature at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under a controlled atmosphere (e.g., nitrogen at 50 mL/min).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks corresponding to thermal events.

-

An experimental workflow for the thermal analysis is depicted in the following diagram:

Conclusion

While direct experimental data is lacking, a comprehensive understanding of the thermal stability and decomposition of this compound can be constructed from the behavior of its structural analogues. The compound is expected to exhibit a multi-stage decomposition, initiated by the de-ethylation of the phosphonate group to form the corresponding phosphonic acid and ethene, followed by the degradation of the thiophene ring at higher temperatures. The provided experimental protocols for TGA and DSC offer a clear pathway for researchers to empirically determine these thermal properties. Such data is invaluable for ensuring the safe and effective application of this compound in research and development.

Quantum Chemical Calculations for Diethyl (thiophen-2-ylmethyl)phosphonate: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Framework for Quantum Chemical Calculations

The primary tool for investigating the properties of molecules like Diethyl (thiophen-2-ylmethyl)phosphonate is Density Functional Theory (DFT).[3][4] DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Computational Workflow

A typical quantum chemical investigation of this compound would follow the workflow detailed below.

Caption: A generalized workflow for quantum chemical calculations on this compound.

Key Computational Parameters and Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organophosphorus compounds and thiophene derivatives, the following are commonly employed:

Exchange-Correlation Functionals:

-

B3LYP: A popular hybrid functional that often provides reliable results for a wide range of organic molecules.[3][4]

-

PBE0: Another widely used hybrid functional.

-

M06-2X: A functional known for its good performance with non-covalent interactions.

Basis Sets:

-

6-31G(d,p): A Pople-style basis set that includes polarization functions on both heavy atoms and hydrogens, which is a good starting point for geometry optimizations.[3]

-

6-311+G(d,p): A more flexible basis set that adds diffuse functions, which are important for describing anions and weak interactions.

-

def2-TZVP: A triple-zeta basis set from the Ahlrichs family, known for its robustness.

Expected Quantitative Data from Calculations

While experimental data for this compound is limited to basic physical properties, quantum chemical calculations can provide a wealth of information. The following tables summarize the types of quantitative data that would be generated from such a study.

Table 1: Predicted Geometrical Parameters

| Parameter | Description | Expected Information |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the bond order and strength (e.g., C-S, P=O, P-C, C-C). |

| Bond Angles (°) | The angle formed between three connected atoms. | Defines the local geometry and steric hindrance around an atom. |

| Dihedral Angles (°) | The angle between two intersecting planes. | Describes the conformation of the molecule, particularly the orientation of the thiophene ring relative to the phosphonate group. |

Table 2: Predicted Vibrational Frequencies

| Parameter | Description | Expected Information |

| Vibrational Frequencies (cm⁻¹) | The frequencies at which the molecule vibrates. | Allows for the assignment of experimental infrared (IR) and Raman spectra. Key vibrational modes would include P=O stretching, P-O-C stretching, and thiophene ring vibrations. |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 K. | A correction term for the total electronic energy. |

| Thermal Enthalpies and Entropies | Thermodynamic properties at a given temperature. | Useful for predicting the thermodynamics of reactions involving the molecule. |

Table 3: Predicted Electronic Properties

| Parameter | Description | Expected Information |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | An indicator of the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | A measure of the separation of positive and negative charges. | Provides information about the polarity of the molecule. |

| Mulliken Atomic Charges | A method for partitioning the electron density among atoms. | Indicates the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |

Conclusion

Quantum chemical calculations, particularly using DFT, are powerful tools for elucidating the structural and electronic characteristics of this compound. While specific computational data for this molecule is not yet prevalent in the literature, the methodologies and expected outcomes described herein provide a solid foundation for future research. Such studies would be invaluable for researchers in drug development and materials science, enabling a deeper understanding of this promising compound and accelerating the design of novel molecules with tailored properties.

References

Reactivity Profile of the Thiophene Ring in Diethyl (thiophen-2-ylmethyl)phosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile organophosphorus compound that holds significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring connected to a diethylphosphonomethyl group, imparts a unique reactivity profile that is crucial for its application in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity of the thiophene ring within this molecule, focusing on electrophilic substitution and metallation reactions. Detailed experimental protocols for key transformations are provided, along with summarized quantitative data and visual representations of reaction pathways to facilitate understanding and application in a research and development setting.

Electronic Properties and Predicted Reactivity

The thiophene ring is an electron-rich aromatic system, generally prone to electrophilic substitution reactions. However, the reactivity and regioselectivity of these reactions are significantly influenced by the nature of the substituents on the ring. The diethylphosphonomethyl [-CH₂P(O)(OEt)₂] group at the C2 position is considered to be an electron-withdrawing group (EWG) due to the electronegativity of the phosphoryl group.

This electron-withdrawing nature deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. The deactivation is a consequence of the reduced electron density in the aromatic system. Consequently, harsher reaction conditions may be required for electrophilic substitutions.

In terms of regioselectivity, the presence of an EWG at the C2 position directs incoming electrophiles primarily to the C4 and C5 positions. This is because the deactivating effect is most pronounced at the positions ortho and para to the substituent (C3 and C5), making the meta-position (C4) and the less deactivated para-position (C5) the most likely sites of attack.

Electrophilic Substitution Reactions

While specific experimental data for electrophilic substitution on this compound is not extensively reported, the reactivity can be inferred from studies on other 2-substituted thiophenes bearing electron-withdrawing groups. The following sections detail the expected outcomes and provide representative experimental protocols.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an aromatic ring. For thiophenes with a C2-EWG, formylation is expected to occur at the C5 position.

Logical Relationship for Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation pathway.

Table 1: Representative Quantitative Data for Vilsmeier-Haack Formylation

| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Cyanothiophene | POCl₃, DMF | 100 | 2 | 5-Formyl-2-cyanothiophene | 85 |

Experimental Protocol: Vilsmeier-Haack Formylation of a 2-Substituted Thiophene (Representative)

-

To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Add the 2-substituted thiophene (1 equivalent) to the Vilsmeier reagent.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with an aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Bromination

Bromination of thiophenes with a C2-EWG is expected to yield the 5-bromo derivative as the major product.

Table 2: Representative Quantitative Data for Bromination

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methyl thiophene-2-carboxylate | NBS, cat. H₂SO₄ | Acetic Acid | 25 | 12 | Methyl 5-bromo-thiophene-2-carboxylate | 90 |

Experimental Protocol: Bromination of a 2-Substituted Thiophene (Representative)

-

Dissolve the 2-substituted thiophene (1 equivalent) in a suitable solvent (e.g., acetic acid or chloroform).

-

Add N-bromosuccinimide (NBS, 1.05 equivalents) to the solution. A catalytic amount of a protic acid like sulfuric acid can be added to increase the reaction rate.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Nitration

Nitration of deactivated thiophene rings requires careful control of reaction conditions to avoid decomposition. The primary product is expected to be the 5-nitro derivative.

Table 3: Representative Quantitative Data for Nitration

| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Acetylthiophene | HNO₃, Ac₂O | -10 to 0 | 1 | 2-Acetyl-5-nitrothiophene | 75 |

Experimental Protocol: Nitration of a 2-Substituted Thiophene (Representative)

-

Cool a mixture of acetic anhydride (Ac₂O) and a catalytic amount of concentrated sulfuric acid to -10 °C.

-

Slowly add fuming nitric acid (HNO₃, 1.1 equivalents) while maintaining the temperature below 0 °C.

-

Add a solution of the 2-substituted thiophene (1 equivalent) in acetic anhydride dropwise to the nitrating mixture, keeping the temperature below 0 °C.

-

Stir the reaction mixture at low temperature for the specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation of thiophenes bearing a C2-EWG is challenging due to the deactivated nature of the ring. However, under forcing conditions with a strong Lewis acid catalyst, acylation may occur, likely at the C5 position.

Table 4: Representative Quantitative Data for Friedel-Crafts Acylation

| Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Chlorothiophene | Acetyl chloride | AlCl₃ | CS₂ | 0 to RT | 2 | 2-Acetyl-5-chlorothiophene | 60 |

Experimental Protocol: Friedel-Crafts Acylation of a 2-Substituted Thiophene (Representative)

-

To a suspension of a Lewis acid (e.g., AlCl₃, 1.2 equivalents) in a dry, inert solvent (e.g., carbon disulfide or dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the 2-substituted thiophene (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Metallation Reactions

Metallation, particularly lithiation, of the thiophene ring provides a powerful method for introducing a wide range of functional groups via subsequent reaction with an electrophile. The regioselectivity of lithiation is highly dependent on the directing ability of the substituents.

Lithiation

For this compound, direct deprotonation with a strong base like n-butyllithium (n-BuLi) is expected to occur at the C5 position due to the acidity of the α-proton to the sulfur atom, which is a common feature for 2-substituted thiophenes. The phosphonate group itself is not typically a strong directing group for ortho-lithiation on a thiophene ring.

Logical Workflow for Lithiation and Electrophilic Quench

Caption: Lithiation and subsequent electrophilic quench.

Table 5: Representative Quantitative Data for Lithiation and Electrophilic Quench

| Substrate | Base | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-Bromothiophene | n-BuLi | DMF | THF | -78 | Thiophene-2-carbaldehyde | 85 |

Experimental Protocol: Lithiation of a 2-Substituted Thiophene and Reaction with an Electrophile (Representative)

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 2-substituted thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equivalents) dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Spectroscopic Data

The following tables summarize the expected NMR spectroscopic data for this compound and its potential derivatives based on known data for similar compounds.

Table 6: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.25 | dd | J ≈ 5.0, 1.2 | H5 |

| ~6.95 | m | H3, H4 | ||

| ~4.10 | q | J ≈ 7.1 | OCH₂CH₃ | |

| ~3.50 | d | J(H,P) ≈ 22 | P-CH₂ | |

| ~1.30 | t | J ≈ 7.1 | OCH₂CH₃ | |

| ¹³C NMR | ~138 | d | J(C,P) ≈ 8 | C2 |

| ~127 | s | C5 | ||

| ~126 | d | J(C,P) ≈ 4 | C3 | |

| ~125 | s | C4 | ||

| ~62 | d | J(C,P) ≈ 6 | OCH₂CH₃ | |

| ~30 | d | J(C,P) ≈ 140 | P-CH₂ | |

| ~16 | d | J(C,P) ≈ 6 | OCH₂CH₃ | |

| ³¹P NMR | ~25 | s | P(O) |

Table 7: Expected Spectroscopic Data for 5-Substituted this compound Derivatives

| Substituent (at C5) | Nucleus | Expected Chemical Shift Range (δ, ppm) | Notes |

| -CHO | ¹H NMR | H3, H4: ~7.2-7.8; CHO: ~9.8 | Downfield shift of ring protons. |

| ¹³C NMR | C=O: ~185 | ||

| -Br | ¹H NMR | H3, H4: ~6.9-7.1 | Minimal change in ring proton shifts. |

| ¹³C NMR | C5-Br: ~112 | ||

| -NO₂ | ¹H NMR | H3, H4: ~7.5-8.0 | Significant downfield shift of ring protons. |

| ¹³C NMR | C5-NO₂: ~150 |

Conclusion

The thiophene ring in this compound exhibits a reactivity profile characteristic of an aromatic system bearing an electron-withdrawing group. Electrophilic substitution is expected to be directed to the C5 position, albeit with a deactivated ring. Metallation via lithiation is predicted to occur regioselectively at the C5 position, providing a versatile entry point for a wide range of functionalizations. The experimental protocols and data presented in this guide, based on analogous systems, offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this important building block. Further experimental validation on the specific substrate is recommended to optimize reaction conditions and fully elucidate its reactivity profile.

An In-depth Technical Guide to Diethyl (thiophen-2-ylmethyl)phosphonate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (thiophen-2-ylmethyl)phosphonate, a versatile organophosphorus compound. It details the compound's discovery and historical synthetic context, focusing on the well-established Michaelis-Arbuzov reaction for its preparation. Key experimental protocols for its synthesis are provided, along with a thorough characterization of its physicochemical and spectroscopic properties. The guide further explores its significant applications in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds, and its emerging role in materials science as a multifunctional electrolyte additive for high-voltage batteries. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed methodologies, structured data, and insights into the practical utility of this important reagent.

Discovery and History

The development of this compound is intrinsically linked to the broader history of organophosphorus chemistry, particularly the discovery of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries. This powerful reaction, first observed by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, provides a general method for the formation of a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow, oily liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅O₃PS | --INVALID-LINK-- |

| Molecular Weight | 234.25 g/mol | --INVALID-LINK-- |

| CAS Number | 2026-42-8 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow oily liquid | --INVALID-LINK-- |

| Boiling Point | 180-184 °C at 31 mmHg | --INVALID-LINK-- |

| Density | 1.182 g/cm³ | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.520 | --INVALID-LINK-- |

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key NMR data.

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment |

| ¹H NMR | 7.19 | 5.0 | d | Thiophene H5 |

| 7.00 - 6.94 | m | Thiophene H3, H4 | ||

| 4.11 - 4.00 | m | OCH₂CH₃ | ||

| 3.38 | 20.5 (d, J(H,P)) | d | CH₂P | |

| 1.28 | 7.0 | t | OCH₂CH₃ | |

| ¹³C NMR | 132.43 | 10.2 (d, J(C,P)) | d | Thiophene C2 |

| 127.3 | s | Thiophene C5 | ||

| 126.9 | s | Thiophene C4 | ||

| 124.6 | s | Thiophene C3 | ||

| 62.35 | s | OCH₂CH₃ | ||

| 27.85 | (d, J(C,P)) | d | CH₂P | |

| 16.25 | (d, J(C,P)) | d | OCH₂CH₃ | |

| ³¹P NMR | 23.4 | s |

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes a typical laboratory-scale synthesis of this compound from 2-(chloromethyl)thiophene and triethyl phosphite.

Materials:

-

2-(chloromethyl)thiophene

-

Triethyl phosphite

-

Nitrogen gas supply

-

Standard glassware for reflux and distillation

Procedure:

-

A solution of 2-(chloromethyl)thiophene (1.0 equivalent) in triethyl phosphite (2.0 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

The reaction mixture is heated to 130 °C under a nitrogen atmosphere and stirred for 36 hours.

-

After the reaction is complete, the excess triethyl phosphite is removed under vacuum (approximately 0.5 mmHg) to yield the crude product.

-

The product, this compound, is obtained as a sticky yellow liquid. A reported yield for this procedure is 94%.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Synthesis of the Precursor: 2-(Chloromethyl)thiophene

The starting material, 2-(chloromethyl)thiophene, can be synthesized via chloromethylation of thiophene.

Materials:

-

Thiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Hydrogen Chloride gas

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a gas inlet, thiophene (1.0 equivalent) is mixed with concentrated hydrochloric acid.

-

The mixture is cooled in an ice bath, and hydrogen chloride gas is bubbled through the solution.

-

A solution of paraformaldehyde (1.1 equivalents) in concentrated hydrochloric acid is added slowly while maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The organic layer is separated, washed with water and a saturated solution of sodium bicarbonate, and then dried over anhydrous magnesium sulfate.

-

The crude product is purified by vacuum distillation to give 2-(chloromethyl)thiophene.

Diagram of the Precursor Synthesis:

Caption: Synthesis of 2-(chloromethyl)thiophene precursor.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. The phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with a carbonyl compound to form an alkene, typically with a high preference for the (E)-isomer.

The thiophene moiety introduced by this reagent is a common structural motif in many pharmaceuticals and biologically active compounds, making this compound a key building block in drug discovery and development.[1] Its applications span various therapeutic areas, including the synthesis of antiplatelet agents and other pharmaceutical intermediates.

Diagram of the Horner-Wadsworth-Emmons Reaction Pathway:

Caption: General pathway of the Horner-Wadsworth-Emmons reaction.

Applications in Materials Science

Beyond its role in organic synthesis, this compound has found a novel and significant application in materials science as a multifunctional electrolyte additive for high-voltage lithium-ion batteries.

In a notable study, the addition of a small amount (0.5%) of this compound to a base electrolyte resulted in a dramatic improvement in the performance of a high-voltage Li-ion cell. The key performance enhancements are summarized below:

| Performance Metric | Without Additive | With 0.5% DTYP |

| Capacity Retention after 280 cycles at 1C, 60°C | 18% | 85% |

| Endothermic Reaction Onset Temperature | 193 °C | 223 °C |

| Self-Extinguishing Time of Electrolyte | 88 s | 77 s |

These improvements are attributed to the ability of the additive to form a protective interphase on the cathode surface, which prevents parasitic oxidation of the electrolyte. Furthermore, the phosphonate and thiophene moieties contribute to enhanced thermal stability and flame retardancy of the electrolyte. This multifunctional nature makes this compound a promising candidate for developing safer and more durable high-energy-density batteries.

Diagram of the Logical Relationship in Battery Application:

Caption: Role of DTYP as a multifunctional battery electrolyte additive.

Conclusion

This compound is a compound of significant interest to the scientific community, with its roots in the foundational principles of organophosphorus chemistry. Its straightforward synthesis via the Michaelis-Arbuzov reaction makes it a readily accessible and valuable reagent. Its utility in the Horner-Wadsworth-Emmons reaction provides a reliable method for the synthesis of thiophene-containing alkenes, which are important precursors in drug discovery. Furthermore, its recent application as a multifunctional electrolyte additive highlights its potential to address critical challenges in energy storage technology. This technical guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their respective fields.

References

Unveiling the Biological Potential of Diethyl (thiophen-2-ylmethyl)phosphonate: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the biological activities associated with Diethyl (thiophen-2-ylmethyl)phosphonate. While direct and extensive research on the specific biological effects of this compound is limited in publicly accessible literature, this document aims to provide a comprehensive overview by examining its role as a synthetic precursor and drawing inferences from the activities of structurally related phosphonate and thiophene-containing molecules.

Introduction to this compound

This compound is a versatile organophosphorus compound characterized by a thiophene ring linked to a phosphonate ester.[1] Its chemical structure makes it a valuable building block in various fields, including agricultural chemistry, material science, and pharmaceutical development.[1] In medicinal chemistry, it is primarily recognized as a precursor for the synthesis of more complex molecules, including phosphonate-based enzyme inhibitors and targeted drug delivery systems.[1]

Analysis of Direct Biological Activity Studies

A comprehensive review of scientific literature reveals a notable lack of studies focused specifically on the intrinsic biological activities of this compound. While the compound is commercially available and utilized in organic synthesis, there is no significant body of research detailing its antimicrobial, cytotoxic, or enzyme-inhibitory properties. The primary focus in the existing literature remains on its synthetic applications.[1][2]

Potential Biological Activities: An Inferential Analysis

Despite the absence of direct evidence, the structural motifs within this compound—the phosphonate group and the thiophene ring—are present in numerous biologically active molecules. This allows for a reasoned discussion of its potential biological activities.

Potential Antimicrobial and Antifungal Activity

The phosphonate group is a key feature in several compounds with demonstrated antimicrobial properties.[3] For instance, derivatives of α-aminophosphonates bearing quinoline and thiazole moieties have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[3] Furthermore, the thiophene ring is a well-established pharmacophore in many antifungal agents.[4] The combination of these two functionalities in this compound suggests that it or its derivatives could plausibly exhibit antimicrobial or antifungal effects.

Potential Cytotoxic and Antitumor Activity

Various phosphonate derivatives have been investigated for their cytotoxic effects against cancer cell lines. For example, a series of α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonates, which are structurally related to the title compound, have demonstrated significant cytotoxic activity.[5] This suggests that the thiophene-phosphonate scaffold could be a promising starting point for the development of novel anticancer agents.

Potential as Enzyme Inhibitors

Phosphonates are widely recognized as effective enzyme inhibitors due to their ability to act as stable mimics of phosphate esters or as transition state analogs.[6] They have been successfully employed in the design of inhibitors for a wide range of enzymes, including proteases and phosphatases.[6] The presence of the phosphonate group in this compound makes it a candidate for derivatization into potent and specific enzyme inhibitors.

Experimental Protocols: A General Framework

Given the lack of specific experimental data for this compound, this section provides a generalized workflow for the preliminary screening of its potential biological activities.

Caption: A generalized workflow for the initial biological screening of a test compound.

Data Summary

Due to the absence of published quantitative data on the biological activities of this compound, a data summary table cannot be provided at this time. Should such data become available, it would be structured as follows:

Table 1: Hypothetical Data Summary for Biological Activities of this compound

| Biological Activity | Assay Type | Target Organism/Cell Line | Quantitative Metric (e.g., IC50, MIC) | Reference |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | ||

| Antifungal | Agar Dilution | Candida albicans | ||

| Cytotoxic | MTT Assay | Human cancer cell line (e.g., HeLa) | ||

| Enzyme Inhibition | Fluorometric Assay | Target Enzyme |

Conclusion and Future Directions

Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of in vitro biological assays. Such studies would be instrumental in elucidating its therapeutic potential and would provide the necessary data to guide the rational design of novel drug candidates based on this promising scaffold. The synthesis and screening of a library of analogs would also be a valuable endeavor to establish clear structure-activity relationships.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl(thiophen-2-ylmethyl)phosphonate: a novel multifunctional electrolyte additive for high voltage batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-( [aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Horner-Wadsworth-Emmons Reaction Protocol using Diethyl (thiophen-2-ylmethyl)phosphonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for producing alkenes (olefins).[1] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] This reaction is a significant modification of the Wittig reaction and offers several distinct advantages:

-

Enhanced Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones.[2][3]

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, greatly facilitating product purification.[2][4][5]

-

Stereoselectivity: The HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene (trans-isomer).[2][4] However, conditions can be modified (e.g., Still-Gennari modification) to favor the (Z)-alkene.[2][6]

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile reagent used to introduce a thiophene-vinyl moiety into molecules.[7] This structural motif is of significant interest in medicinal chemistry and material science, as thiophene-containing stilbene analogues have diverse biological activities and unique photophysical properties.[8][9] This document provides a detailed protocol for performing the HWE reaction with this specific phosphonate.

Reaction Mechanism Overview

The HWE reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A strong base abstracts the acidic proton alpha to the phosphonate and an electron-withdrawing group, generating a nucleophilic phosphonate carbanion.[2]

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[10]

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, eliminating the dialkylphosphate salt and forming the final alkene product. This step is typically the rate-determining step and dictates the stereochemical outcome.[6]

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with an aldehyde. Reaction conditions may require optimization based on the specific aldehyde used.

Materials and Reagents

-

This compound

-

Aldehyde substrate

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., LiHMDS, n-BuLi)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, syringes, needles

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure

-

Preparation:

-

Take a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and septum.

-

Flush the flask with an inert gas (Nitrogen or Argon).

-

-

Deprotonation:

-

Under the inert atmosphere, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in oil) to the flask.

-

Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane wash each time.

-

Add anhydrous THF via syringe to the washed NaH.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF.

-

Slowly add the phosphonate solution to the stirred NaH suspension at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The solution should become clear or slightly colored, indicating the formation of the carbanion.

-

-

Carbonyl Addition:

-

Dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the phosphonate carbanion solution back down to 0 °C.

-

Slowly add the aldehyde solution dropwise to the reaction mixture via syringe.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting aldehyde is consumed.[11]

-

-

Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]

-

Transfer the mixture to a separatory funnel and add water and ethyl acetate.

-

Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.[11]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure vinyl-thiophene product.

-

Data Presentation: Optimization Parameters

The choice of base, solvent, and temperature can significantly impact the yield and stereoselectivity of the HWE reaction. The following table summarizes common conditions and their general effects, providing a starting point for optimization.[11][12]

| Parameter | Variation | General Effect on (E)-Selectivity | Notes |

| Base (Cation) | Li⁺ (n-BuLi, LiHMDS) | High (E)-selectivity | Lithium salts favor thermodynamic control.[11] |

| Na⁺ (NaH, NaHMDS) | Good to High (E)-selectivity | NaH is a common, inexpensive choice.[4][11] | |

| K⁺ (KHMDS, t-BuOK) | Lower (E)-selectivity; may favor (Z) | Often used with crown ethers for (Z)-selectivity (Still-Gennari).[2][11] | |

| Solvent | THF, DME | Standard, good performance | Aprotic polar solvents are preferred.[4][11] |

| Toluene | Can be used | Less polar option. | |

| Temperature | -78 °C to 0 °C | Kinetic control, may lower (E)-selectivity | Low temperatures are often used for initial addition. |

| Room Temp to Reflux | Thermodynamic control, higher (E)-selectivity | Higher temperatures promote equilibration to the more stable (E)-isomer.[11] |

Troubleshooting

-

Low or No Yield:

-

Ineffective Deprotonation: The base may be old or not strong enough. Consider using a stronger base like n-BuLi or LiHMDS. Ensure all reagents and solvents are strictly anhydrous.[11]

-

Low Reactivity: The aldehyde may be sterically hindered. Try increasing the reaction temperature or using a more reactive phosphonate if possible.

-

-

Poor (E)-Stereoselectivity:

-

Side Reactions:

References

- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes: Synthesis of Bioactive Heterocyclic Compounds Using Diethyl (thiophen-2-ylmethyl)phosphonate

Introduction

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile organophosphorus reagent valuable in the synthesis of a variety of bioactive heterocyclic compounds.[1] Its key application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of alkenes.[2][3] This reaction offers significant advantages, including the use of milder reaction conditions and the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[3] By reacting this compound with various aldehydes and ketones, researchers can synthesize a diverse range of thiophene-containing molecules, which are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4][5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of bioactive compounds: thiophene-containing chalcones and stilbenes.

Application 1: Synthesis of Thiophene-Containing Chalcone Analogues with Anticancer Activity

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of bioactive molecules with significant anticancer potential.[6][7] Thiophene-containing chalcone analogues have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6] The Horner-Wadsworth-Emmons reaction provides a robust method for the synthesis of these compounds by reacting this compound with appropriate benzaldehyde derivatives.

dot

References

- 1. chemimpex.com [chemimpex.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]